4,4-二甲氧基哌啶盐酸盐

描述

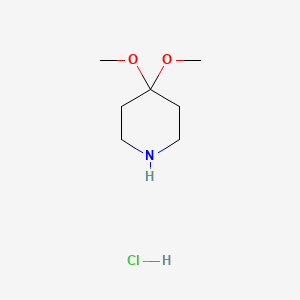

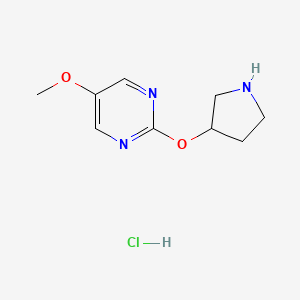

4,4-Dimethoxypiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66044 . It is used in the chemical industry .

Synthesis Analysis

The synthesis of 4,4-Dimethoxypiperidine hydrochloride involves the conversion of N-carbethoxy 4-piperidone to piperidone HCl hydrate . This process is considered to be simple, economical, and eco-friendly .Molecular Structure Analysis

The molecular structure of 4,4-Dimethoxypiperidine hydrochloride consists of seven carbon atoms, sixteen hydrogen atoms, one nitrogen atom, one chlorine atom, and two oxygen atoms .科学研究应用

光化学研究

4,4-二甲氧基哌啶盐酸盐参与了光化学反应。例如,Taylor和Kan(1963年)在紫外辐射下在盐酸溶液中展示了2-氨基吡啶及类似化合物生成1,4-二聚体的形成。这项研究突显了该化合物在光化学转化中的潜力(Taylor & Kan, 1963)。

多卤化合物的合成

Abboud等人(2010年)利用了一个与4,4-二甲氧基哌啶盐酸盐结构相关的化合物的二聚化过程,合成了多卤代吡啶。这一过程对于创造具有不同卤代模式的化合物至关重要,表明了类似结构在合成化学中的实用性(Abboud et al., 2010)。

激聚发射研究

Gangola等人(1981年)对9-氨基吖啶盐酸盐进行的研究显示,在浓缩水溶液中出现了激聚发射,该研究对于理解类似化合物的光物理性质具有重要意义(Gangola, Joshi, & Pant, 1981)。

立体化学和催化研究

在立体化学和催化领域,类似4,4-二甲氧基哌啶盐酸盐的化合物已被使用。O'Reilly等人(1990年)通过Pictet-Spengler环合反应展示了光学纯化合物的制备,表明了在不对称合成和手性化学中的潜在应用(O'Reilly, Derwin, & Lin, 1990)。

精细化学品的合成

程忠云(2005年)讨论了使用与4,4-二甲氧基哌啶盐酸盐结构相关的化合物合成和开发精细化学品。这项研究强调了这类化合物在各种精细化学品生产中的作用,突显了它们在工业中的重要性(Cheng Zhong-yun, 2005)。

药物合成中的应用

王玲亚(2015年)研究了N,N-二甲基-4-硝基苄胺的合成,这是药物合成中的重要中间体。这项研究展示了类似化合物在制药、农药和化学品中间体合成中的应用(Wang Ling-ya, 2015)。

安全和危害

未来方向

属性

IUPAC Name |

4,4-dimethoxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLUXVNVZPVERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethoxypiperidine hydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

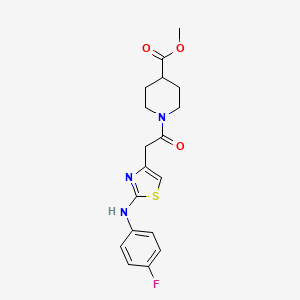

![5-(4-chlorophenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2491562.png)

![Tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride](/img/structure/B2491563.png)

![N-[2-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2491569.png)